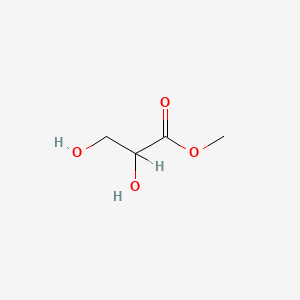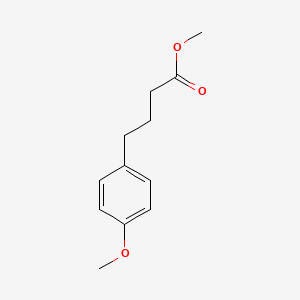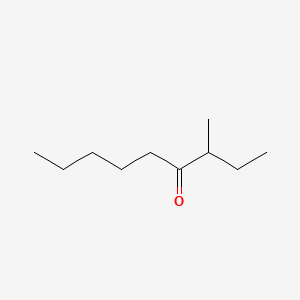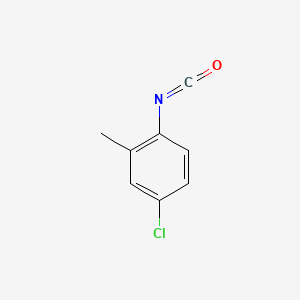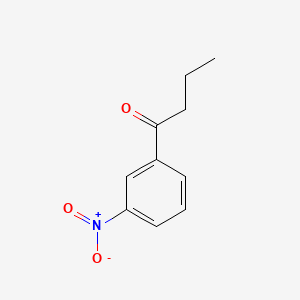
1,3-ジニトロベンゼン-d4
概要
説明
1,3-Dinitrobenzene-d4 is a deuterated derivative of 1,3-dinitrobenzene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C6D4(NO2)2 and a molecular weight of 172.13 g/mol . It is commonly used as a stable isotope-labeled compound in various scientific research applications.
科学的研究の応用
1,3-Dinitrobenzene-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
作用機序
Target of Action
The primary target of 1,3-Dinitrobenzene is Mannan endo-1,4-beta-mannosidase , an enzyme found in the organism Cellvibrio japonicus . This enzyme plays a crucial role in the breakdown of complex carbohydrates .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function .
Biochemical Pathways
It is known that the compound can influence the metabolism of complex carbohydrates by interacting with mannan endo-1,4-beta-mannosidase .
Result of Action
It has been suggested that the compound may induce oxidation to mitochondria-related proteins in the brain, which could potentially accelerate mitochondrial damage .
Action Environment
The action of 1,3-Dinitrobenzene can be influenced by various environmental factors. For instance, the presence of certain impurities can affect the thermal characteristics of the compound, potentially leading to thermal decomposition . Furthermore, the compound exhibits significant exothermic properties in a closed system, posing a severe risk of explosion .
生化学分析
Biochemical Properties
1,3-Dinitrobenzene-d4 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and mitochondrial function. It interacts with several enzymes and proteins, including the pyruvate dehydrogenase complex (PDHc) and mitochondrial-related proteins (MRPs). The interaction with PDHc leads to the inhibition of its activity, which disrupts oxidative energy metabolism . Additionally, 1,3-Dinitrobenzene-d4 induces oxidation of MRPs, particularly in brainstem mitochondria, which are more sensitive to this compound compared to cortical mitochondria .
Cellular Effects
1,3-Dinitrobenzene-d4 has profound effects on various cell types and cellular processes. It influences cell function by inducing oxidative stress and disrupting mitochondrial function. In brain cells, it causes region-specific oxidation of mitochondrial proteins, leading to neurotoxicity . In reproductive cells, it affects sperm nuclear integrity and causes testicular injury at low chronic doses . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of 1,3-Dinitrobenzene-d4 involves its interaction with biomolecules, leading to enzyme inhibition and oxidative stress. It inhibits the pyruvate dehydrogenase complex by modifying lipoic acid, a cofactor essential for the complex’s activity . This inhibition disrupts oxidative energy metabolism, leading to cellular dysfunction. Additionally, 1,3-Dinitrobenzene-d4 induces oxidative stress by generating reactive intermediates that oxidize mitochondrial proteins, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dinitrobenzene-d4 change over time. The compound is stable under certain conditions but can degrade when exposed to impurities or mixed acids . Over time, it exhibits significant exothermic properties in closed systems, posing a risk of explosion . Long-term exposure to 1,3-Dinitrobenzene-d4 in in vitro and in vivo studies has shown persistent oxidative damage and disruption of cellular function, particularly in mitochondrial-rich tissues .
Dosage Effects in Animal Models
The effects of 1,3-Dinitrobenzene-d4 vary with different dosages in animal models. At low chronic doses, it causes genotoxic effects and testicular injury in male hamsters . Higher doses lead to more severe toxic effects, including neurotoxicity, liver damage, and blood disorders . The compound’s toxicity is dose-dependent, with higher doses causing more pronounced adverse effects.
Metabolic Pathways
1,3-Dinitrobenzene-d4 is involved in metabolic pathways that include the inhibition of the pyruvate dehydrogenase complex and the induction of oxidative stress. It interacts with enzymes such as dihydrolipoamide dehydrogenase, leading to the disruption of oxidative energy metabolism . The compound’s biotransformation produces reactive intermediates that further contribute to its toxic effects by reacting with nucleophilic centers of proteins .
Transport and Distribution
Within cells and tissues, 1,3-Dinitrobenzene-d4 is transported and distributed through interactions with transporters and binding proteins. Its high vapor pressure and toxicity necessitate careful management to prevent accidental exposure . The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in specific tissues, particularly those with high mitochondrial content .
Subcellular Localization
1,3-Dinitrobenzene-d4 localizes to specific subcellular compartments, primarily targeting mitochondria. Its activity and function are influenced by its localization, as it induces oxidative stress and disrupts mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it exerts its toxic effects by interacting with mitochondrial proteins and enzymes .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dinitrobenzene-d4 can be synthesized through the nitration of deuterated benzene (C6D6). The nitration process involves the reaction of deuterated benzene with a nitrating mixture, typically composed of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the 1,3-dinitro isomer .
Industrial Production Methods
Industrial production of 1,3-dinitrobenzene-d4 follows similar nitration processes but on a larger scale. The use of deuterated benzene as the starting material ensures the incorporation of deuterium atoms into the final product. The reaction conditions, such as temperature and acid concentrations, are optimized to achieve high yields and purity of the desired compound .
化学反応の分析
Types of Reactions
1,3-Dinitrobenzene-d4 undergoes various chemical reactions, including:
Reduction: Reduction of 1,3-dinitrobenzene-d4 with sodium sulfide in aqueous solution leads to the formation of 3-nitroaniline.
Common Reagents and Conditions
Reduction: Sodium sulfide in aqueous solution, followed by iron and hydrochloric acid (HCl).
Nitration: Nitronium tetrafluoroborate in fluorosulfuric acid at 150°C.
Major Products Formed
Reduction: 3-Nitroaniline and m-phenylenediamine.
Nitration: 1,3,5-Trinitrobenzene.
類似化合物との比較
1,3-Dinitrobenzene-d4 can be compared with other dinitrobenzene isomers and similar compounds:
1,2-Dinitrobenzene: This isomer has nitro groups at the 1 and 2 positions on the benzene ring.
1,4-Dinitrobenzene: This isomer has nitro groups at the 1 and 4 positions.
1,3,5-Trinitrobenzene: A more heavily nitrated compound, formed by further nitration of 1,3-dinitrobenzene-d4.
The uniqueness of 1,3-dinitrobenzene-d4 lies in its stable isotope labeling, which makes it valuable for tracing and analytical studies in various scientific fields .
特性
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969234 | |
| Record name | 1,3-Dinitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-05-1 | |
| Record name | Benzene-1,2,3,5-d4, 4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054247051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dinitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54247-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1,3-dinitrobenzene-d4 included in this study on nitro- and cyano anion radicals?
A1: The abstract highlights that the researchers specifically used 1,3-dinitrobenzene-d4 to investigate the ESR spectra of dinitrobenzene anion radicals. The use of a deuterated compound likely helped in analyzing the complex ESR spectra. Deuterium, having a different nuclear spin than hydrogen, alters the hyperfine splitting patterns observed in ESR, providing valuable structural information. []
Q2: What interesting observation was made about the 1,3-dinitrobenzene anion radical?
A2: The researchers found a "very large anomaly" in the ESR spectrum of the 1,3-dinitrobenzene anion radical. They attributed this anomaly to the presence of rotational isomerism in the molecule. [] This suggests that the two nitro groups attached to the benzene ring hinder free rotation, leading to distinct conformations detectable via ESR.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




